3-Hydrazinylpyridazine

Description

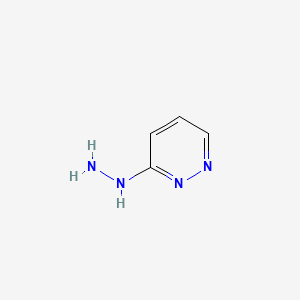

3-Hydrazinylpyridazine is a heterocyclic compound with the molecular formula C4H6N4. It is characterized by a pyridazine ring substituted with a hydrazine group at the third position.

Propriétés

IUPAC Name |

pyridazin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRGNBTVTHPFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485431 | |

| Record name | 3-Hydrazinopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40972-16-5 | |

| Record name | 3-Hydrazinopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydrazinylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions . Another method includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydrazinylpyridazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can yield hydrazine-substituted pyridazines.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

3-Hydrazinylpyridazine derivatives have been synthesized and evaluated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. For example, hydrazine derivatives have shown efficacy against several cancer types by targeting specific proteins involved in tumor growth and metastasis .

Enzyme Inhibition

Studies have demonstrated that hydrazinyl compounds can act as potent inhibitors of enzymes such as α-glucosidase, which is relevant for managing type II diabetes mellitus. In vitro assays revealed that certain hydrazinyl derivatives exhibited significantly lower IC50 values compared to standard inhibitors, indicating a strong potential for therapeutic application .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Research into the neuroprotective properties of hydrazinyl compounds suggests potential applications in treating neurodegenerative diseases. Some studies indicate that these compounds can exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in neuronal cells .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for better efficacy and selectivity against biological targets .

Table: Summary of Biological Activities of this compound Derivatives

Case Study 1: Anticancer Activity

A study focused on the synthesis of new hydrazinyl pyridine derivatives demonstrated significant anti-metastatic effects in breast cancer cell lines (MDA-MB231). Compounds tested showed reduced invasion capabilities and downregulated markers associated with epithelial-mesenchymal transition, suggesting their potential as therapeutic agents against metastatic cancer .

Case Study 2: Enzyme Inhibition

In a comparative study evaluating the inhibitory effects of hydrazinyl derivatives on α-glucosidase, several compounds exhibited superior activity compared to traditional inhibitors like acarbose. This indicates a promising avenue for developing new antidiabetic medications based on hydrazinyl scaffolds .

Mécanisme D'action

The mechanism of action of 3-Hydrazinylpyridazine and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Others may interact with cellular receptors or enzymes, modulating biological pathways to exert their effects .

Comparaison Avec Des Composés Similaires

3-Chloropyridazine: A precursor in the synthesis of 3-Hydrazinylpyridazine.

Pyridazinone Derivatives: These compounds share a similar pyridazine core but differ in their functional groups and biological activities.

Uniqueness: this compound is unique due to its hydrazine substitution, which imparts distinct chemical reactivity and biological properties.

Activité Biologique

3-Hydrazinylpyridazine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a hydrazine functional group. This structural configuration is pivotal for its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains by targeting cell wall synthesis pathways. For example, derivatives have demonstrated significant activity against Gram-positive bacteria, which is crucial given the rising concerns over antibiotic resistance .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has been evaluated for antioxidant properties . Antioxidants are vital in mitigating oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, suggesting its potential utility in therapeutic applications .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor , particularly against tyrosinase, an enzyme involved in melanin biosynthesis. Inhibiting tyrosinase can be beneficial in cosmetic applications for skin lightening and in treating hyperpigmentation disorders. Studies have reported IC50 values indicating effective inhibition of tyrosinase activity by derivatives of this compound .

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Inhibition : Compounds derived from this compound interact with specific enzymes, disrupting their normal function. For instance, certain derivatives inhibit bacterial enzymes essential for cell wall synthesis, leading to cell lysis .

- Receptor Interaction : Some derivatives may bind to cellular receptors or enzymes, modulating signaling pathways that affect cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed promising results against multiple bacterial strains. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli. These findings underscore the compound's potential as a lead structure for developing new antibiotics.

| Compound Derivative | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 15 | Staphylococcus aureus |

| Derivative B | 20 | Escherichia coli |

Case Study 2: Tyrosinase Inhibition

In another investigation focused on skin health, derivatives were assessed for their tyrosinase inhibitory activity. The most potent inhibitor displayed an IC50 value of 1.5 µM, highlighting its potential application in cosmetic formulations aimed at reducing pigmentation.

| Compound Derivative | IC50 (µM) | Application |

|---|---|---|

| Derivative C | 1.5 | Cosmetic formulations |

Q & A

Basic: What are the standard synthetic routes for preparing 3-Hydrazinylpyridazine, and what reaction conditions are critical for achieving high purity?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyridazine derivatives with hydrazine hydrate under controlled conditions. For example, in a related synthesis (3-Chloro-6-hydrazinopyridazine), the reaction of 3-chloropyridazine with hydrazine hydrate at 20°C for 16 hours yielded the hydrazinyl derivative, followed by purification via silica gel column chromatography . Key considerations include:

- Temperature control : Excess heat may lead to side reactions (e.g., ring-opening or polymerization).

- Stoichiometry : A 1:1 molar ratio of hydrazine to chloropyridazine minimizes byproducts.

- Purification : Column chromatography or recrystallization in ethanol is critical for removing unreacted hydrazine and chlorinated impurities.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Characterization involves a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR confirm the presence of the hydrazine moiety (e.g., NH protons at δ 3.5–4.5 ppm) and pyridazine ring protons (δ 7.0–8.5 ppm) .

- HPLC-MS : Quantifies purity (>95% is typical for research-grade material) and detects trace impurities .

- Elemental Analysis : Validates molecular formula (CHN) and rules out residual solvents .

Advanced: How can reaction yields of this compound be optimized while minimizing decomposition?

Methodological Answer:

Yield optimization requires balancing reactivity and stability:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance hydrazine nucleophilicity but may require inert atmospheres to prevent oxidation .

- Catalysis : Trace amounts of triethylamine or pyridine can neutralize HCl byproducts in chloropyridazine reactions, reducing side reactions .

- Kinetic Monitoring : Real-time UV-Vis spectroscopy (monitoring absorbance at 270–300 nm for pyridazine intermediates) allows timely quenching to prevent over-reaction .

Advanced: How should researchers resolve contradictions in reported bioactivities of pyridazine derivatives, such as this compound?

Methodological Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. antiviral potency) often arise from structural variations or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonyl or piperazine groups) to isolate functional group contributions .

- Standardized Assays : Replicate studies under identical conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .

- Computational Modeling : Molecular docking (e.g., with bacterial DNA gyrase or viral proteases) identifies binding modes that explain divergent activities .

Advanced: What strategies are effective for designing this compound derivatives with enhanced target selectivity?

Methodological Answer:

Derivative design focuses on enhancing pharmacokinetic and pharmacodynamic properties:

- Bioisosteric Replacement : Substitute the hydrazine group with semicarbazide or thiosemicarbazide to improve metabolic stability .

- Hybrid Molecules : Conjugate with bioactive moieties (e.g., triazoles or oxadiazoles) to target multiple pathways (e.g., antimicrobial + anti-inflammatory) .

- Prodrug Approaches : Introduce hydrolyzable groups (e.g., acetylated hydrazine) to enhance bioavailability .

Advanced: How can researchers analyze conflicting data on the electrochemical stability of this compound in different solvents?

Methodological Answer:

Electrochemical stability studies require controlled experimental setups:

- Cyclic Voltammetry (CV) : Compare oxidation/reduction potentials in acetonitrile vs. aqueous buffers to assess solvent-dependent degradation .

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends (e.g., higher HOMO energy correlates with faster oxidation) .

- Accelerated Stability Testing : Expose derivatives to UV light or elevated temperatures and quantify decomposition via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.